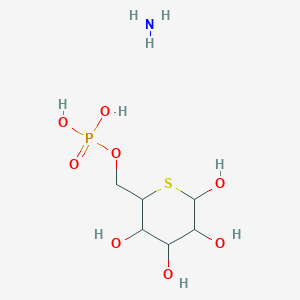

5-硫代-D-葡萄糖-6-磷酸二铵盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Thio-D-glucose 6-phosphate diammonium salt is a chemical compound with the molecular formula C6H13O8PS · (NH3)2 . It is primarily used in the exploration and advancement of glucose metabolism . This substance plays a crucial role in the investigation of diverse ailments, including diabetes, metabolic irregularities, and cystic fibrosis .

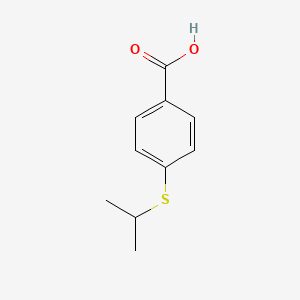

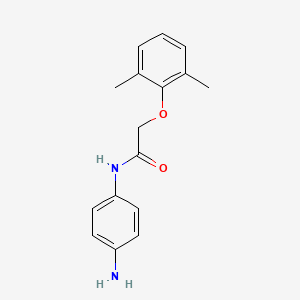

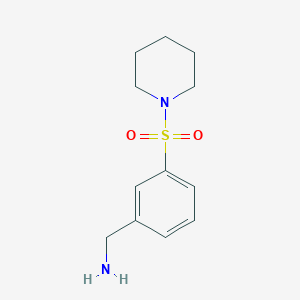

Molecular Structure Analysis

The molecular structure of 5-Thio-D-glucose 6-phosphate diammonium salt is represented by the SMILES stringN.OC1SC (COP (O) (O)=O)C (O)C (O)C1O . The InChI key for this compound is YRYZTTZIXXEIJN-UHFFFAOYSA-N . Chemical Reactions Analysis

5-Thio-glucose 6-phosphate is known to be a competitive inhibitor of myo-inositol 1-phosphate synthetase .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 547.6° C at 760 mmHg and a predicted density of 1.7 g/cm3 . The refractive index is predicted to be n20D 1.59 .科学研究应用

生物化学研究

5-硫代-D-葡萄糖-6-磷酸二铵盐在生物化学研究中被使用 . 它作为创新药物候选物的合成中的关键组成部分 .

药物研究

在药物研究领域,该化合物被用于开发针对各种健康状况的靶向疗法,从代谢紊乱到神经系统疾病 .

竞争性抑制剂

5-硫代-葡萄糖-6-磷酸是肌醇-1-磷酸合成酶的竞争性抑制剂 . 这使得它在研究该酶在生物过程中的作用和功能方面非常有用。

蛋白质组学研究

该化合物被用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。

测定组件

D-葡萄糖-6-磷酸二钠盐水合物,一种相关化合物,已被用作反应混合物中测定还原烟酰胺腺嘌呤二核苷酸磷酸 (NADPH) 辅酶脱氢酶活性、NAD(P)H-细胞色素c 还原酶活性和铁氧还蛋白 (Fd) 依赖性细胞色素c 还原活性的组分 . 5-硫代-D-葡萄糖-6-磷酸二铵盐可能以类似的方式使用。

化学合成

作用机制

Target of Action

The primary target of 5-Thio-D-glucose 6-phosphate diammonium salt is myo-inositol 1-phosphate synthetase . This enzyme plays a crucial role in the biosynthesis of inositol, a compound involved in various biological processes including cell signaling, growth, and survival.

Mode of Action

5-Thio-D-glucose 6-phosphate diammonium salt acts as a competitive inhibitor of myo-inositol 1-phosphate synthetase . This means that it competes with the natural substrate of the enzyme for the active site, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting myo-inositol 1-phosphate synthetase, 5-Thio-D-glucose 6-phosphate diammonium salt disrupts the inositol phosphate metabolism pathway . This can lead to downstream effects such as altered cell signaling and potentially impact various physiological processes.

Result of Action

The inhibition of myo-inositol 1-phosphate synthetase by 5-Thio-D-glucose 6-phosphate diammonium salt can lead to a decrease in the production of inositol and its derivatives . This can affect various cellular processes, including signal transduction, cell growth, and survival.

安全和危害

未来方向

生化分析

Biochemical Properties

5-Thio-D-glucose 6-phosphate diammonium salt plays a significant role in biochemical reactions, particularly as a competitive inhibitor of myo-inositol 1-phosphate synthetase . This enzyme is crucial in the biosynthesis of inositol, a molecule involved in various cellular processes, including signal transduction and membrane biogenesis. By inhibiting myo-inositol 1-phosphate synthetase, 5-Thio-D-glucose 6-phosphate diammonium salt can modulate the levels of inositol and its derivatives, thereby influencing numerous biochemical pathways.

Cellular Effects

The effects of 5-Thio-D-glucose 6-phosphate diammonium salt on cells are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting myo-inositol 1-phosphate synthetase, 5-Thio-D-glucose 6-phosphate diammonium salt can affect the production of inositol phosphates, which are key signaling molecules involved in various cellular processes . Additionally, changes in inositol levels can impact membrane biogenesis and other metabolic pathways, leading to alterations in cellular function.

Molecular Mechanism

At the molecular level, 5-Thio-D-glucose 6-phosphate diammonium salt exerts its effects primarily through enzyme inhibition. By competitively inhibiting myo-inositol 1-phosphate synthetase, this compound prevents the conversion of glucose 6-phosphate to inositol 1-phosphate . This inhibition disrupts the biosynthesis of inositol and its derivatives, leading to downstream effects on various biochemical pathways. Additionally, 5-Thio-D-glucose 6-phosphate diammonium salt may interact with other biomolecules, further modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Thio-D-glucose 6-phosphate diammonium salt can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Thio-D-glucose 6-phosphate diammonium salt is relatively stable when stored at -20°C . Its stability in biological systems may vary, and degradation products could potentially impact its efficacy and safety. Long-term exposure to 5-Thio-D-glucose 6-phosphate diammonium salt in in vitro or in vivo studies may reveal additional effects on cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 5-Thio-D-glucose 6-phosphate diammonium salt in animal models can vary with different dosages. At lower doses, the compound may effectively inhibit myo-inositol 1-phosphate synthetase without causing significant adverse effects. At higher doses, 5-Thio-D-glucose 6-phosphate diammonium salt may exhibit toxic or adverse effects, potentially disrupting other metabolic pathways and causing cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

5-Thio-D-glucose 6-phosphate diammonium salt is involved in several metabolic pathways, primarily through its interaction with myo-inositol 1-phosphate synthetase. By inhibiting this enzyme, the compound affects the biosynthesis of inositol and its derivatives, which are involved in various cellular processes, including signal transduction, membrane biogenesis, and energy metabolism . Additionally, 5-Thio-D-glucose 6-phosphate diammonium salt may influence other metabolic pathways by modulating the levels of glucose 6-phosphate and its derivatives.

Transport and Distribution

The transport and distribution of 5-Thio-D-glucose 6-phosphate diammonium salt within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 5-Thio-D-glucose 6-phosphate diammonium salt may localize to specific compartments or organelles, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular and molecular functions.

Subcellular Localization

The subcellular localization of 5-Thio-D-glucose 6-phosphate diammonium salt can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Thio-D-glucose 6-phosphate diammonium salt may localize to the cytoplasm, where it can interact with myo-inositol 1-phosphate synthetase and other biomolecules. Additionally, its localization to other organelles, such as the endoplasmic reticulum or mitochondria, may influence its effects on cellular metabolism and function.

属性

IUPAC Name |

azane;(3,4,5,6-tetrahydroxythian-2-yl)methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8PS.H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZTTZIXXEIJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO8PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585281 |

Source

|

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108391-99-7 |

Source

|

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)